4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine
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Overview
Description
“4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethylpyridine (TFMP) and its intermediates are synthesized using different methods, one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (CF3) is attached to a pyridine ring, which is then connected to a piperidine ring through a methoxy bridge. The piperidine ring is further connected to a pyrimidine ring, which has a cyclopropyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to its multifunctional nature. For instance, the trifluoromethyl group can undergo various reactions due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on a related dipeptidyl peptidase IV inhibitor, PF-00734200, highlighted its pharmacokinetics, metabolism, and excretion in rats, dogs, and humans. This research is crucial for understanding how pyrimidine derivatives are processed in the body, which can inform the development of similar compounds for therapeutic use. The study found that PF-00734200 is primarily eliminated through metabolism and renal clearance, with major metabolic pathways including hydroxylation, amide hydrolysis, and conjugation processes (Sharma et al., 2012).
Antitumor Activity
Another study investigated a series of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, for their antitumor activity. These compounds showed broad-spectrum antitumor activity against various cancer cell lines, highlighting the potential of pyrimidine derivatives in cancer therapy. Particularly, compounds from the pyrazolo[4,3-c]pyridine series were more active than other analogues (Rostom et al., 2009).
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)26-8-5-13(6-9-26)11-27-17-10-16(14-3-4-14)24-12-25-17/h1-2,7,10,12-14H,3-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJAEVNLWLGAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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